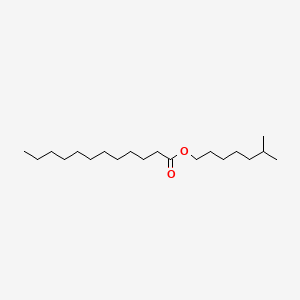

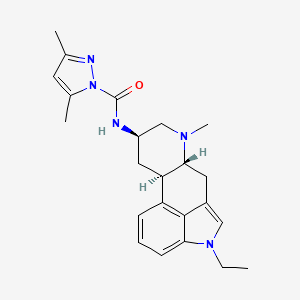

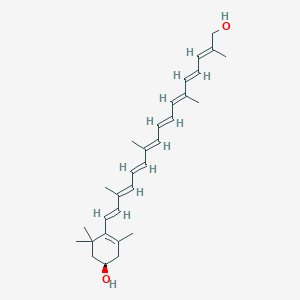

4-deoxy-2-O-sulfo-alpha-L-threo-hex-4-enopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranosyl-(1->4)-2-O-sulfo-alpha-L-idopyranuronosyl-(1->4)-2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HP_dp04_0001 is a heparin tetrasaccharide consisting of 4-deoxy-2-O-sulfo-L-threo-hex-4-enopyranuronosyl, 2-deoxy-6-O-sulfo-2-(sulfoamino)-D-glucopyranosyl, 2-O-sulfo-L-idopyranuronosyl and 2-deoxy-6-O-sulfo-2-(sulfoamino)-alpha-D-glucopyranose joined in sequence by alpha-(1->4) linkages. Sequence: DUAp2S(1-4)-a-D-GlcNpS6S (1-4)-a-L-IdoAp2S(1-4)-a-D-GlcNpS6S. It is a heparin tetrasaccharide, an amino tetrasaccharide and an oligosaccharide sulfate.

Scientific Research Applications

Heparin Structure and Function

A study by Perlin, Mackie, and Dietrich (1971) explored the structure of heparin, identifying a disaccharide with a similar structure to the chemical . This finding suggests that the chemical plays a significant role in the molecular composition of heparin, a key substance in anticoagulation and other biological processes (Perlin, Mackie, & Dietrich, 1971).

Analytical Biochemistry Techniques

Carney and Osborne (1991) developed techniques for separating various disaccharides and oligosaccharides, including compounds structurally similar to the chemical. This research is pivotal for understanding complex biochemical interactions and compositions (Carney & Osborne, 1991).

Heparin-Related Oligosaccharide Synthesis

Ichikawa, Ichikawa, and Kuzuhara (1985) synthesized heparin-related oligosaccharides, contributing to the understanding of how similar structures, including the chemical , can be artificially created and studied for their biological relevance (Ichikawa, Ichikawa, & Kuzuhara, 1985).

Glycobiology and Protein Interactions

Petitou et al. (1997) examined how specific trisaccharide sequences, similar to the chemical, interact with proteins, particularly in the context of antithrombin III activation. This research has implications for understanding molecular recognition and binding in biological systems (Petitou et al., 1997).

Synthetic Approaches in Carbohydrate Chemistry

Jacquinet, Rochepeau-Jobron, and Combal (1998) demonstrated the synthesis of disaccharides, including structures related to the chemical, providing valuable insights into the synthesis and manipulation of complex carbohydrate structures (Jacquinet, Rochepeau-Jobron, & Combal, 1998).

Enzymatic Studies on Heparin and Related Compounds

Hopwood and Elliott (1981) investigated the enzymatic degradation of heparin, which includes structures similar to the chemical. Understanding how these compounds are broken down enzymatically is crucial for various biomedical applications (Hopwood & Elliott, 1981).

Binding Activities of Heparin Fragments

Koshida et al. (1999) explored the binding activities of heparin fragments, including structures similar to the chemical, to human platelets. This research aids in understanding the interactions of these compounds with human cells and their potential therapeutic uses (Koshida et al., 1999).

Affinity Chromatography in Enzyme Purification

Ototani, Kikuchi, and Yosizawa (1981) utilized affinity chromatography for purifying enzymes that act on heparin, including those interacting with compounds similar to the chemical. This technique is critical for studying specific enzymatic interactions with complex polysaccharides (Ototani, Kikuchi, & Yosizawa, 1981).

Properties

Molecular Formula |

C24H38N2O38S6 |

|---|---|

Molecular Weight |

1155 g/mol |

IUPAC Name |

(2R,3R,4S)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid |

InChI |

InChI=1S/C24H38N2O38S6/c27-4-1-5(19(31)32)57-23(13(4)63-69(48,49)50)59-15-7(3-55-68(45,46)47)58-22(9(11(15)29)26-66(39,40)41)61-16-12(30)17(64-70(51,52)53)24(62-18(16)20(33)34)60-14-6(2-54-67(42,43)44)56-21(35)8(10(14)28)25-65(36,37)38/h1,4,6-18,21-30,35H,2-3H2,(H,31,32)(H,33,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)/t4-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16-,17+,18+,21-,22+,23-,24+/m0/s1 |

InChI Key |

ONZQJJGFZRYDBF-QGODZPSXSA-N |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)O)O[C@H]3[C@@H]([C@H]([C@@H](O[C@H]3C(=O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)NS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)C(=O)O |

Canonical SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)O)OC2C(OC(C(C2O)NS(=O)(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(OC(C(C4O)NS(=O)(=O)O)O)COS(=O)(=O)O)OS(=O)(=O)O)O)COS(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![prop-2-enyl (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[4-[2-[(3S,6R,7S,8aS)-6-(4-hydroxyphenyl)-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carbonyl]oxyethoxy]phenyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-8'-carboxylate](/img/structure/B1260116.png)

![NCGC00180312-03_C24H17N3O3_Spiro[oxirane-2,7'(13'H)-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'(6'H)-dione, 6'-methyl-3-phenyl-, (2S,3S)-](/img/structure/B1260117.png)

![2-(3,16-Dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B1260131.png)